5-Methoxypyrimidine-2,4,6-triol

Descripción general

Descripción

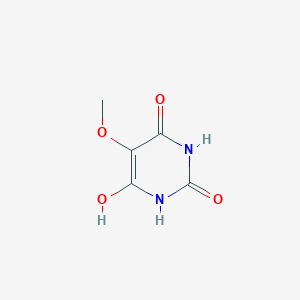

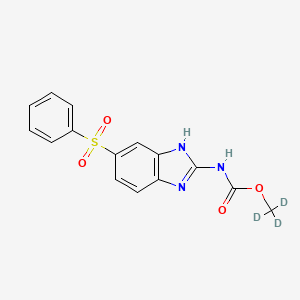

5-Methoxypyrimidine-2,4,6-triol, also known as 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, is a chemical compound with the molecular formula C5H6N2O4 . It has a molecular weight of 158.11 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Methoxypyrimidine-2,4,6-triol is represented by the linear formula C5H6N2O4 . The InChI code is 1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) .Physical And Chemical Properties Analysis

5-Methoxypyrimidine-2,4,6-triol has a molecular weight of 158.11 g/mol . Its density is predicted to be 1.47±0.1 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not mentioned in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Synthesis of Medicinally Important Compounds

A study by Hatzade et al. (2020) focused on the synthesis of new pyrimidine-2,4,6-triones analogs and their derivatives for potential biological applications. These compounds were evaluated for their antioxidant, antimicrobial activities, and their ability to cross the blood-brain barrier. The study also predicted their cytochrome P450 enzyme activity, highlighting their significance in drug development and therapeutic applications Hatzade et al., 2020.

Antiviral Activity

Another study explored the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds demonstrated significant inhibitory activity against retroviruses, highlighting their potential as antiviral agents Hocková et al., 2003.

Environmental Science Applications

- Treatment of Wastewater Containing Anticancer Drugs: Zhang et al. (2016) investigated the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, demonstrating an efficient method for removing contaminants and enhancing biodegradability. This study underscores the environmental applications of methoxypyrimidine derivatives in treating pharmaceutical wastewater Zhang et al., 2016.

Material Science Applications

- Corrosion Inhibition: Verma et al. (2018) studied the adsorption characteristics of green 5-arylaminomethylene pyrimidine-2,4,6-triones on mild steel surfaces in acidic media. Their findings highlight the potential of these compounds as corrosion inhibitors, with implications for material preservation and longevity Verma et al., 2018.

Safety and Hazards

The safety information for 5-Methoxypyrimidine-2,4,6-triol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mecanismo De Acción

Target of Action

The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .

Mode of Action

This refers to how the compound interacts with its target. For example, it might inhibit an enzyme’s activity, or it might activate a receptor. The resulting changes can also vary, from altering a cell’s metabolism to triggering a signal transduction pathway .

Biochemical Pathways

The compound’s effects on biochemical pathways depend on its mode of action. For example, if the compound inhibits an enzyme, it might block a particular metabolic pathway. The downstream effects could include a buildup of certain metabolites or a shortage of others .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly impact the compound’s bioavailability, or how much of the compound actually reaches its target .

Result of Action

This refers to the molecular and cellular effects of the compound’s action. These effects can be quite diverse, depending on the compound’s target and mode of action .

Action Environment

Various environmental factors can influence a compound’s action, efficacy, and stability. These can include temperature, pH, and the presence of other molecules that can interact with the compound .

Propiedades

IUPAC Name |

6-hydroxy-5-methoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKVVWXNTCPMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxypyrimidine-2,4,6-triol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)